(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
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Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-21-14-9-15(26-3)16(27-4)10-17(14)28-19(21)20-18(22)11-29(23,24)13-7-5-12(25-2)6-8-13/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXDTXUVXPUXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. The compound features a thiazole ring, methoxy groups, and a sulfonamide moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and interaction with biological molecules.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 388.4 g/mol. The structure includes key functional groups that are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O5S |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 955825-28-2 |
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing thiazole moieties. Research indicates that thiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, structural modifications similar to those found in this compound have demonstrated IC50 values in the low micromolar range against human colon cancer cells (HCT116) and other tumor models .
A study involving thiosemicarbazone Schiff bases reported that compounds with similar structural features showed high intrinsic binding constants to calf thymus DNA, suggesting potential intercalative activity which may contribute to their anticancer effects . The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Activity
The sulfonamide group present in the compound has been associated with anti-inflammatory properties. Research into sulfonamide derivatives suggests they can inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways .
In silico studies using molecular docking have indicated that related compounds may act as effective inhibitors of 5-lipoxygenase (5-LOX), further supporting their potential as anti-inflammatory agents .
Interaction with Biological Molecules
The biological activity of this compound may also be attributed to its ability to interact with various biomolecules. Preliminary studies suggest that its thiazole ring facilitates binding to proteins involved in cancer progression and inflammation .
Case Studies
- Anticancer Activity : A study evaluating thiazole derivatives reported that specific modifications led to enhanced cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : In vitro assays demonstrated that related sulfonamide compounds significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating their potential as therapeutic agents for inflammatory diseases .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide exhibit a broad range of biological activities:
- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. The compound's structural characteristics may enhance its efficacy as an anticancer agent by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : Thiazole derivatives are noted for their antimicrobial effects against various pathogens. The presence of methoxy and sulfonyl groups may contribute to increased potency against bacterial and fungal strains.
- Anti-inflammatory Effects : Research suggests that thiazole-based compounds can inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases.
- Neuroprotective Effects : Some studies indicate that these compounds may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A case study investigated the anticancer properties of similar thiazole derivatives against various cancer cell lines. Results showed significant inhibition of cell growth, suggesting that modifications to the benzothiazole structure could enhance therapeutic efficacy .
- In Vivo Studies : Animal models have been utilized to evaluate the anti-inflammatory effects of related compounds. These studies demonstrated reduced inflammation markers in treated subjects compared to controls, indicating potential for clinical applications in managing inflammatory diseases .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to specific biological targets involved in cancer progression and inflammation. Results suggested strong interactions with target proteins, warranting further experimental validation .
Q & A
Basic: What synthetic routes are commonly used to prepare (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide?
The compound is typically synthesized via multi-step organic reactions , including:
- Condensation reactions between benzo[d]thiazole precursors and sulfonyl acetamide derivatives under reflux conditions .
- Use of polar aprotic solvents (e.g., dimethylformamide or dichloromethane) to enhance solubility and reaction kinetics .
- Catalysts like triethylamine to facilitate coupling steps and improve yields .
Key intermediates are purified via column chromatography, and reaction progress is monitored using TLC .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Critical techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry of methoxy and sulfonyl groups .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- HPLC for purity assessment (>95% purity required for biological testing) .
Advanced: How can reaction conditions be optimized to address low yields during synthesis?
Strategies include:
- Temperature control : Higher yields are achieved at 60–80°C for condensation steps, avoiding decomposition .
- Solvent selection : Dichloromethane improves solubility of sulfonyl intermediates, while DMF enhances nucleophilicity in coupling reactions .
- Catalyst optimization : Triethylamine (5–10 mol%) reduces side reactions in acetamide formation .
- Stepwise purification : Isolate intermediates before final cyclization to minimize impurities .
Advanced: What methodologies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
To address discrepancies:
- Structural-activity relationship (SAR) studies : Compare analogs (e.g., ’s table) to identify critical substituents (e.g., methoxy vs. hydroxy groups) .
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for cancer) and protocols (MTT assay, 48–72 hr exposure) .
- Molecular docking : Predict binding affinities to targets like tyrosine kinases or β-tubulin, correlating with experimental IC₅₀ .
Basic: What biological activities are reported for this compound and its structural analogs?
- Anticancer activity : IC₅₀ values of 0.5–10 μM in breast (MCF-7) and glioblastoma (U-87) cell lines .
- Antimicrobial effects : MIC of 0.21 μM against E. coli in analogs with similar sulfonyl groups .
- Anti-inflammatory potential : Inhibition of COX-2 (60–70% at 10 μM) in thiazole derivatives .
Advanced: How can computational methods elucidate the compound’s mechanism of action?
- Molecular dynamics simulations : Model interactions with ATP-binding pockets (e.g., EGFR kinase) to predict competitive inhibition .
- QSAR modeling : Correlate electronic properties (e.g., Hammett constants of substituents) with bioactivity .
- ADMET prediction : Use tools like SwissADME to optimize logP (target 2–4) and reduce hepatotoxicity risks .
Advanced: What are key considerations for designing in vitro assays to evaluate efficacy?
- Cell line selection : Use drug-resistant lines (e.g., P-glycoprotein-overexpressing KB-V1) to assess specificity .
- Dose-response curves : Test concentrations spanning 0.1–100 μM to capture full activity range .
- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays) .
Basic: How does the compound’s structure influence its physicochemical properties?
- Solubility : Methoxy and sulfonyl groups enhance water solubility compared to nonpolar analogs .
- Stability : The (E)-configuration at the imine bond prevents tautomerization, confirmed by NOESY NMR .
- LogP : Predicted ~2.5 (via ChemDraw), suitable for blood-brain barrier penetration in neurostudies .
Advanced: What strategies mitigate off-target effects in preclinical studies?
- Selective functionalization : Introduce fluorine at the 4-position of the phenyl ring to enhance target affinity .
- Proteome profiling : Use kinome-wide screening to identify unintended kinase interactions .
- Metabolite analysis : LC-MS/MS to track degradation products and adjust dosing regimens .
Advanced: How can structural modifications improve metabolic stability?
- Deuterium incorporation : Replace methyl groups with deuterated analogs to slow CYP450-mediated oxidation .
- PEGylation : Attach polyethylene glycol chains to sulfonyl groups to reduce hepatic clearance .
- Heterocyclic replacements : Substitute thiophene with pyridine to block reactive metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
